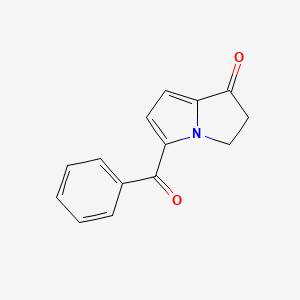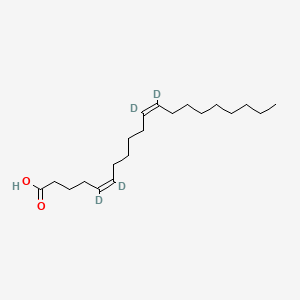
Pleconaril-d8 (Major)
Overview
Description
Pleconaril-d8 (Major) is an antiviral drug from the viral capsid inhibitor class . It is manufactured by Schering-Plough and intended for the prevention of acute asthma exacerbations and common cold symptoms in asthmatic patients who have had exposure to picornavirus . It acts by inhibiting viral replication .
Synthesis Analysis
The core structure of pleconaril, a well-known antienteroviral drug candidate, has been used for the synthesis of novel compounds with O-propyl linker modifications . Some original compounds with four different linker patterns, such as sulfur atom, ester, amide, and piperazine, were synthesized according to five synthetic schemes .Molecular Structure Analysis
Pleconaril-d8 (Major) is a small molecule with a chemical formula of C18H18F3N3O3 . It has a molecular weight of 381.349 Da . The molecular structure of Pleconaril-d8 (Major) can be analyzed using ChemDraw .Chemical Reactions Analysis
Pleconaril-d8 (Major) acts by inhibiting viral replication . It binds to a hydrophobic pocket in viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses .Physical And Chemical Properties Analysis
Pleconaril-d8 (Major) has a density of 1.3±0.1 g/cm3, a boiling point of 481.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 71.7±3.0 kJ/mol and a flash point of 244.8±31.5 °C .Scientific Research Applications
Antiviral Activity Against Picornaviruses
Pleconaril-d8 is a novel capsid-binding antiviral drug that inhibits in vitro replication of most rhinoviruses and enteroviruses . These viruses are responsible for the majority of common colds. In clinical trials, oral pleconaril treatment significantly reduced the duration and severity of colds due to picornaviruses in adults. It achieved this by shortening the median time to alleviation of illness and lowering cold symptom scores. Notably, pleconaril was effective only in participants with picornavirus infection .
Targeting the VP1 Protein Hydrophobic Pocket
Pleconaril specifically targets the highly conserved hydrophobic pocket of the VP1 protein, which forms a crucial part of the picornaviral capsid. By binding to this pocket, pleconaril disrupts viral replication and inhibits the spread of infection .
Potential Treatment for Rhinovirus Respiratory Infections
As the most advanced antiviral agent in clinical trials, pleconaril demonstrates potent and highly specific in vitro activity against various serotypes of rhinoviruses and enteroviruses. Its viral capsid-binding inhibition makes it a promising candidate for treating respiratory infections caused by these viruses .
Safety Considerations
While pleconaril shows efficacy, it’s essential to be aware of potential side effects. In clinical studies, pleconaril was associated with a higher incidence of nausea and diarrhea. Additionally, it induced cytochrome P-450 3A enzymes, which metabolize various drugs, including ethinyl estradiol. Monitoring cholesterol levels and platelet counts is advisable during pleconaril treatment .
Drug Interactions
Given pleconaril’s impact on cytochrome P-450 3A enzymes, clinicians should carefully assess potential drug interactions when prescribing pleconaril alongside other medications.
Mechanism of Action
Target of Action
Pleconaril-d8 primarily targets the viral protein 1 (VP1) , which is the major protein that makes up the capsid (shell) of picornaviruses . This protein plays a crucial role in the life cycle of the virus, making it an ideal target for antiviral drugs.
Mode of Action
Pleconaril-d8 binds to a hydrophobic pocket in VP1 . This binding renders the viral capsid rigid and compressed, preventing the uncoating of its RNA . As a result, the virus is stopped from attaching to the host cell and causing infection .
Biochemical Pathways
It is known that the compound inhibits viral replication . By preventing the uncoating of viral RNA, Pleconaril-d8 disrupts the viral life cycle and prevents the virus from multiplying within host cells .
Pharmacokinetics
Pleconaril-d8 has an oral bioavailability of 70% . It is highly protein-bound (>99%) .
Result of Action
The primary result of Pleconaril-d8’s action is the inhibition of viral replication . By binding to VP1 and preventing the uncoating of viral RNA, Pleconaril-d8 stops the virus from attaching to the host cell and causing infection . This can help to reduce the severity and duration of viral infections.
Future Directions
There are currently no vaccines or antivirals against EV-D68 . In this review, the authors discuss recent progress in developing EV-D68 antivirals by targeting different stages of the viral replication cycle . They also provide insights regarding future directions of EV-D68 antiviral drug discovery and the criteria for drugs to reach clinical trials .
properties
IUPAC Name |
3-[2,6-dideuterio-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]-3,5-bis(trideuteriomethyl)phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3/i1D3,2D3,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOXLKOJHVFTRN-SKJDFIQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])OCCCC2=CC(=NO2)C)C([2H])([2H])[2H])[2H])C3=NOC(=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858325 | |
| Record name | 3-{3,5-Bis[(~2~H_3_)methyl]-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy](~2~H_2_)phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pleconaril-d8 (Major) | |
CAS RN |
1346602-36-5 | |
| Record name | 3-{3,5-Bis[(~2~H_3_)methyl]-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy](~2~H_2_)phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[2-(Dimethylamino)ethyl]-1-indanone-d6](/img/structure/B584134.png)


